molecular formula C17H16O B2703122 Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde CAS No. 729-30-6

Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde

Cat. No.: B2703122
CAS No.: 729-30-6
M. Wt: 236.314
InChI Key: BAIBHOHKSYVVCM-UHFFFAOYSA-N
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Description

Tricyclo[82224,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps include functional group transformations to introduce the carboxaldehyde group. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry can be employed to enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under mild heating.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed

    Oxidation: Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxylic acid.

    Reduction: Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-methanol.

    Substitution: Brominated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology and Medicine

In biology and medicine, this compound can be used in the design of novel pharmaceuticals. Its tricyclic structure can interact with biological targets in unique ways, potentially leading to the development of new drugs with specific therapeutic effects.

Industry

In industry, this compound can be used in the production of advanced materials. Its stability and reactivity make it suitable for creating polymers and other materials with desirable properties.

Mechanism of Action

The mechanism by which Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde exerts its effects depends on its application. In chemical reactions, its reactivity is influenced by the electronic structure of the tricyclic core and the functional groups attached to it. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-dimethyl-: This compound has a similar tricyclic structure but with methyl groups instead of a carboxaldehyde group.

    Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-dibromo-: This compound features bromine atoms, which significantly alter its reactivity and applications.

Uniqueness

Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde is unique due to the presence of the carboxaldehyde group, which provides additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.

Properties

IUPAC Name

tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c18-12-17-11-15-6-5-13-1-3-14(4-2-13)7-9-16(17)10-8-15/h1-4,8,10-12H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIBHOHKSYVVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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